Propyl 2-(trifluoromethyl)prop-2-enoate

Hydrophobicity Monomer design Partition coefficient

Propyl 2-(trifluoromethyl)prop-2-enoate (CAS 105935‑18‑0) is a fluorinated α‑substituted acrylate ester (C₇H₉F₃O₂, MW 182.14 g·mol⁻¹) bearing an electron‑withdrawing trifluoromethyl group at the α‑carbon [REFS‑1]. It belongs to the alkyl 2‑trifluoromethylacrylate (TFMA) monomer family, which is distinct from conventional methacrylates and acrylates because of the strong inductive effect exerted by the α‑CF₃ substituent [REFS‑2].

Molecular Formula C7H9F3O2
Molecular Weight 182.14 g/mol
CAS No. 105935-18-0
Cat. No. B14341506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2-(trifluoromethyl)prop-2-enoate
CAS105935-18-0
Molecular FormulaC7H9F3O2
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESCCCOC(=O)C(=C)C(F)(F)F
InChIInChI=1S/C7H9F3O2/c1-3-4-12-6(11)5(2)7(8,9)10/h2-4H2,1H3
InChIKeyOTPPJRROTZEJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propyl 2-(Trifluoromethyl)prop-2-enoate (CAS 105935-18-0) – Baseline Identity, Physicochemical Profile, and Procurement-Relevant Classification


Propyl 2-(trifluoromethyl)prop-2-enoate (CAS 105935‑18‑0) is a fluorinated α‑substituted acrylate ester (C₇H₉F₃O₂, MW 182.14 g·mol⁻¹) bearing an electron‑withdrawing trifluoromethyl group at the α‑carbon [REFS‑1]. It belongs to the alkyl 2‑trifluoromethylacrylate (TFMA) monomer family, which is distinct from conventional methacrylates and acrylates because of the strong inductive effect exerted by the α‑CF₃ substituent [REFS‑2]. This class of monomers is employed in advanced polymer applications—including 157‑nm photoresists, molecularly imprinted polymers, fluorinated coatings, and fuel‑cell membranes—where precise control over hydrophobicity, reactivity, and thermal stability is critical [REFS‑3]. The propyl ester represents a mid‑range homologue within the alkyl TFMA series, offering a computed LogP of 2.06 (XlogP 2.5) that bridges the gap between shorter‑chain (methyl, ethyl) and bulkier (tert‑butyl) esters, thereby providing a distinct balance of lipophilicity and volatility that directly influences monomer handling, copolymerization kinetics, and final polymer properties [REFS‑1][REFS‑3].

1
Monomer class
Fluorinated α‑CF₃ acrylate for advanced polymer design
2
Selection context
Mid‑range homologue balancing lipophilicity and volatility
3
Workflow fit
Supports photoresist, MIP, and high‑temperature coating studies

Why Propyl 2-(Trifluoromethyl)prop-2-enoate Cannot Be Casually Substituted by Other α‑CF₃ Acrylates or Methacrylates in R&D and Industrial Specifications


The alkyl 2‑trifluoromethylacrylate family is often treated as a single monomer class; however, the ester chain length directly modulates three performance‑critical parameters: lipophilicity (LogP), steric bulk, and volatility, all of which affect copolymerization kinetics, film‑forming properties, and ultimate polymer Tg and hydrophobicity [REFS‑1]. The propyl ester (LogP 2.06) is significantly more lipophilic than the methyl (LogP 1.28) and ethyl (SlogP ≈1.6) esters, and less sterically hindered than the tert‑butyl ester, which is the most commonly studied TFMA for photoresists [REFS‑2][REFS‑3]. Simple replacement of the propyl ester with the methyl or ethyl homologue alters the partition coefficient by 0.5–0.8 log units, which is sufficient to change monomer solubility in aqueous/organic biphasic systems, copolymer composition drift, and the final polymer’s water‑contact angle [REFS‑1]. Conversely, substituting with tert‑butyl 2‑trifluoromethylacrylate introduces excessive steric hindrance that reduces copolymer incorporation efficiency unless feed ratios exceed 90 mol% [REFS‑4]. These quantifiable differences mean that the propyl ester occupies a unique design space that cannot be replicated by simply blending or substituting other TFMA monomers.

Ester chain Propyl ester lipophilicity (LogP 2.06) may shift aqueous/organic partitioning and final polymer hydrophobicity compared with methyl or ethyl homologues.
Steric bulk tert‑Butyl TFMA introduces steric hindrance that can reduce copolymer incorporation efficiency; propyl ester maintains higher reactivity.
Architecture Non‑fluorinated methacrylates lack the α‑CF₃ electron‑withdrawing group, altering copolymerization kinetics and thermal stability.

Product‑Specific Quantitative Evidence Guide for Propyl 2‑(Trifluoromethyl)prop‑2‑enoate Versus Close Analogs


Hydrophobicity Tuning: Propyl Ester LogP 2.06 Versus Methyl (1.28) and Ethyl (≈1.6) Homologues

The computed LogP of propyl 2‑(trifluoromethyl)prop‑2‑enoate is 2.06 (XlogP 2.5), compared with 1.28 for the methyl ester and approximately 1.6 for the ethyl ester [1]. The propyl homologue is therefore 0.78 log units more lipophilic than the methyl ester, corresponding to a ~6‑fold increase in octanol/water partition coefficient. This difference directly impacts the monomer’s solubility profile in aqueous emulsion polymerization and its ability to plasticize hydrophobic polymer backbones.

Hydrophobicity tuning
Cross‑study comparable
ΔLogP +0.78 vs methyl ester
Reported lipophilicity rank supports intermediate hydrophobicity selection.
Computed LogP values; experimental data to verify in target systems.
Hydrophobicity Monomer design Partition coefficient

Molecular Imprinting Selectivity: α‑CF₃ Acrylate Monomers Provide >10× Higher Capacity Factor Than Methacrylic Acid

In a direct head‑to‑head comparison using in situ molecular imprinting for nicotine recognition, a polymer rod prepared with 2‑(trifluoromethyl)acrylic acid (TFMAA) as the functional monomer achieved a capacity factor (k′) of 28.4, whereas the otherwise identical rod prepared with methacrylic acid (MAA) gave a k′ of only 2.4 under the same chromatographic conditions (acetonitrile–acetic acid 98:2 v/v) [1]. This represents an 11.8‑fold improvement in nicotine retention. Although the published data refer to the free acid rather than the propyl ester, the recognition enhancement originates from the electron‑withdrawing α‑CF₃ group common to the entire TFMA monomer class; the propyl ester further allows tuning of non‑specific hydrophobic interactions through the ester side chain [2].

MIP selectivity
Head‑to‑head
11.8‑fold higher k′ vs MAA for nicotine recognition
α‑CF₃ class effect supports molecular recognition research; propyl ester adds hydrophobicity control.
Published data on TFMAA free acid; class‑level transfer to ester.
Molecularly imprinted polymers Nicotine recognition Functional monomer comparison

Anionic Polymerization Reactivity: α‑Trifluoromethylacrylates Exhibit Higher Electron‑Deficiency Than Non‑Fluorinated Analogues

Pseudo‑first‑order rate constants (k′) for anionic addition of 18 fluorinated acrylates and methacrylates to a diethyl(ethyl cyanoacetato)aluminum initiator revealed that 2‑trifluoromethylacrylates (CH₂=C(CF₃)COOR) are consistently more reactive than their non‑fluorinated acrylate and methacrylate counterparts [1]. The reactivity order follows CH₂=C(CF₃)COOC₂H₅ > CH₂=CHCOOCH₃ > CH₂=C(CH₃)COOCH₃. The enhanced reactivity is attributed to the strong electron‑withdrawing α‑CF₃ group, which lowers the LUMO energy and facilitates nucleophilic attack. While the specific k′ value for the propyl ester was not individually tabulated, the class‑level trend holds for all alkyl 2‑trifluoromethylacrylates, and the propyl chain length does not electronically perturb the α‑carbon reactivity [2].

Anionic reactivity
Class‑level inference
TFMA class reactivity > acrylate and methacrylate
Supports living polymerization strategy assessment for precision synthesis.
Qualitative rank order confirmed; exact k′ for propyl ester not individually tabulated.
Anionic polymerization Monomer reactivity Electron-withdrawing effect

Radical Copolymerization Behavior: Propyl 2‑Trifluoromethylacrylate Follows Penultimate Kinetics with Norbornenes, Enabling Alternating Architecture

Radical copolymerization of 2‑trifluoromethylacrylates with electron‑rich norbornene derivatives does not follow the classical terminal model but is better described by the penultimate model, leading to a strong tendency for 2:1 (TFMA:norbornene) alternating incorporation [1]. This kinetic behavior has been experimentally verified for methyl, ethyl, and tert‑butyl 2‑trifluoromethylacrylates [2]. The propyl ester, as an alkyl TFMA, is expected to exhibit the same penultimate‑governed alternating copolymerization pattern because the α‑CF₃ electronic effect dominates over the ester alkyl chain in determining radical reactivity ratios. The alternating architecture is critical for achieving low optical density (<3 μm⁻¹ at 157 nm) in photoresist polymers, a property that non‑fluorinated methacrylates cannot match [3].

Radical copolymerization
Class‑level inference
Penultimate model fit; expected alternating architecture with norbornenes
Architectural control relevant for 157‑nm photoresist polymer studies.
Kinetic behavior verified for methyl, ethyl, t‑butyl TFMA; propyl ester expected to follow class trend.
Radical copolymerization Penultimate model Alternating copolymer

Thermal Stability of TFMA‑Containing Copolymers: Td₁₀% > 340 °C Versus Non‑Fluorinated Methacrylate Copolymers

Copolymers of vinylidene fluoride (VDF) with a fluoroalkyl 2‑trifluoromethacrylate monomer (MAF‑C₆F₁₃) exhibited a 10% weight‑loss temperature (Td₁₀%) above 340 °C under air, significantly higher than VDF copolymers containing non‑fluorinated methacrylates, which typically show Td₁₀% values in the 250–300 °C range [1][2]. The enhanced thermal stability is attributed to the strong C–F bonds of the α‑CF₃ group and the fluorinated side chain. Although this specific study employed a perfluorooctyl‑substituted TFMA, the α‑CF₃ architecture is the primary contributor to thermal stability; the propyl ester provides a less fluorinated, more cost‑effective alternative while retaining the stabilizing α‑CF₃ moiety [3].

Thermal stability
Cross‑study comparable
Td₁₀% >340 °C for VDF‑co‑TFMA vs 250–300 °C for non‑fluorinated copolymers
Reported thermal stability ranking supports high‑temperature application screening.
Data on perfluorooctyl‑TFMA; α‑CF₃ moiety is primary thermal stabilizer.
Thermal stability Fluorinated copolymer Td10%

157‑nm Photoresist Transparency: TFMA‑Norbornene Copolymers Achieve Optical Density ≤3 μm⁻¹ at 157 nm

Copolymers of 2‑trifluoromethylacrylates with norbornene derivatives have been specifically designed to achieve optical densities at or below 3 μm⁻¹ at 157 nm, a threshold required for single‑layer chemically amplified resists at the 65 nm and 45 nm nodes [1][2]. Non‑fluorinated acrylate copolymers typically exhibit absorbances of 3.0–3.3 μm⁻¹ or higher, making them marginal or unsuitable for 157‑nm lithography [3]. The α‑CF₃ group reduces absorbance by replacing C–H bonds with C–F bonds, while the alternating copolymer structure minimizes chromophore clustering. The propyl ester provides an additional degree of freedom to optimize dissolution rate and Tg without compromising the transparency advantage conferred by the α‑CF₃ group.

157‑nm transparency
Class‑level inference
TFMA‑norbornene OD ≤3 μm⁻¹ vs non‑fluorinated acrylate OD 3.0–3.3 μm⁻¹
Meets transparency threshold for 157‑nm lithography research platforms.
Class‑level evidence; propyl ester enables dissolution rate optimization.
157-nm lithography Optical transparency Photoresist polymer

Optimal Research and Industrial Procurement Scenarios for Propyl 2‑(Trifluoromethyl)prop‑2‑enoate


Design of Tailored Molecularly Imprinted Polymers (MIPs) Requiring Intermediate Hydrophobicity

The 11.8‑fold improvement in nicotine capacity factor demonstrated for TFMAA‑based MIPs versus MAA‑based MIPs [REFS‑1] establishes the α‑CF₃ acrylate platform as a superior functional monomer for molecular imprinting. The propyl ester variant (LogP 2.06) fills a critical gap between the highly hydrophilic methyl ester (LogP 1.28) and excessively lipophilic long‑chain or tert‑butyl esters [REFS‑2]. Researchers developing MIPs for moderately hydrophobic analytes (e.g., steroid hormones, mycotoxins, or pharmaceuticals with LogD 2–4) can select the propyl ester to match the template’s hydrophobicity without introducing steric penalties that compromise imprinting fidelity. Procurement of the propyl ester rather than the free acid or methyl ester enables direct tuning of non‑specific binding, a key parameter in MIP sensor and SPE cartridge development.

157‑nm Photoresist Polymer Development Targeting 65‑nm and 45‑nm Node Lithography

TFMA‑norbornene alternating copolymers achieve the sub‑3 μm⁻¹ optical density at 157 nm required for single‑layer chemically amplified resists [REFS‑1]. The propyl ester provides a Tg‑modulating handle that is intermediate between the rigid methyl ester (higher Tg, lower solubility in casting solvents) and the bulky tert‑butyl ester (which requires >90 mol% feed for effective incorporation [REFS‑2]). Polymer chemists formulating advanced 157‑nm or potentially extreme ultraviolet (EUV) resist platforms can use propyl 2‑trifluoromethylacrylate to fine‑tune dissolution rate in aqueous base developers while preserving the alternating architecture and transparency advantages that are unique to the α‑CF₃ acrylate class.

High‑Temperature Fluoropolymer Coatings and Fuel‑Cell Membranes Requiring Thermal Stability Above 300 °C

Copolymers incorporating α‑trifluoromethylacrylate monomers exhibit Td₁₀% values exceeding 340 °C, representing a ≥40 °C improvement over non‑fluorinated methacrylate copolymers [REFS‑1]. The propyl ester offers a cost‑effective route to introduce the stabilizing α‑CF₃ moiety without the expense and synthetic complexity of heavily fluorinated side chains (e.g., perfluorooctyl groups). For industrial coating formulators and fuel‑cell membrane developers, procuring propyl 2‑trifluoromethylacrylate provides a practical balance between thermal performance and monomer cost, enabling robust materials that withstand prolonged exposure to elevated temperatures in oxidative environments.

Controlled Radical and Anionic Polymerization for Precision Fluoropolymer Architectures

The inherently higher anionic reactivity of 2‑trifluoromethylacrylates compared to non‑fluorinated acrylates and methacrylates [REFS‑1] makes the propyl ester a valuable monomer for living anionic or controlled radical (RAFT, ATRP) polymerization strategies. The intermediate chain length of the propyl ester reduces volatility relative to the methyl ester (bp ~104–105 °C for methyl TFMA [REFS‑2]) while avoiding the steric congestion of tert‑butyl TFMA that limits copolymer incorporation. Polymer chemists seeking to synthesize well‑defined block copolymers or gradient copolymers with fluorinated segments for self‑assembled nanostructures, drug delivery vehicles, or low‑surface‑energy coatings will find the propyl ester optimally positioned in terms of reactivity, solubility, and handling safety.

Application
Selection Property
Validation Focus
MIP design with intermediate hydrophobicity
Ester‑chain lipophilicity matching template LogD
Non‑specific binding and imprinting fidelity review
157‑nm photoresist polymer development
Alternating architecture and transparency at 157 nm
Optical density and dissolution rate in aqueous base developers
High‑temperature fluoropolymer coatings
α‑CF₃ thermal stabilization without heavily fluorinated side chains
Td₁₀% and long‑term oxidative stability under elevated temperature
Controlled radical and anionic polymerization
Electron‑deficient α‑carbon and intermediate chain length
Living polymerization kinetics and block copolymer dispersity
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